molecular formula C10H11BrO2 B13548778 Benzenepropanal, 2-bromo-4-methoxy-

Benzenepropanal, 2-bromo-4-methoxy-

Cat. No.: B13548778
M. Wt: 243.10 g/mol
InChI Key: HGEYKRVCUIUVSZ-UHFFFAOYSA-N
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Description

Benzenepropanal, 2-bromo-4-methoxy- is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzene, featuring a bromine atom and a methoxy group attached to the benzene ring, along with a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the bromination of 4-methoxybenzaldehyde using bromine in the presence of a catalyst, followed by a reaction with propanal under controlled conditions .

Industrial Production Methods: Industrial production of Benzenepropanal, 2-bromo-4-methoxy- may involve large-scale bromination and subsequent reactions in specialized reactors. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzenepropanal, 2-bromo-4-methoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanal, 2-bromo-4-methoxy- involves its interaction with various molecular targets. The bromine and methoxy groups influence its reactivity and binding properties. In biological systems, it may interact with enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: Benzenepropanal, 2-bromo-4-methoxy- is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with similar compounds lacking one of these groups .

Properties

IUPAC Name

3-(2-bromo-4-methoxyphenyl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-13-9-5-4-8(3-2-6-12)10(11)7-9/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEYKRVCUIUVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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